1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid
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Overview
Description
1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyran ring system
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Compounds with similar structures, such as pyrano[3,2-c]quinolones, are known to undergo acid-catalyzed tandem reactions . These reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyrano[3,2-c]quinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furo[3,2-c]quinolones .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to exhibit various biologically vital properties . They are often used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Preparation Methods
The synthesis of 1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid typically involves the annulation of the pyran ring to an existing pyrrole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For instance, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4(2H)-ones can be synthesized by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrano[4,3-b]pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrano[4,3-b]pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid can be compared with other similar compounds such as:
Pyrano[3,4-c]pyrroles: These compounds share a similar fused ring system but differ in the position of the pyran ring.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological activity.
Pyrrolopyrazines: These compounds have a fused pyrrole and pyrazine ring system and exhibit diverse biological activities. The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric properties that influence its reactivity and biological activity.
Properties
IUPAC Name |
1-methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-7-2-3-13-5-6(7)4-8(10)9(11)12/h4H,2-3,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNNJSFPZJWWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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